molecular formula C10H11N3O B14836770 3-Cyclopropoxy-4-(methylamino)picolinonitrile

3-Cyclopropoxy-4-(methylamino)picolinonitrile

Katalognummer: B14836770
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: NEUJDIGNTFBJQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-4-(methylamino)picolinonitrile is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound is part of the picolinonitrile family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 3-Cyclopropoxy-4-(methylamino)picolinonitrile can be achieved through several methods. One notable approach involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under mild reaction conditions . This method is catalyzed by gold(I) and allows for the formation of the desired picolinonitrile in a stepwise and one-pot fashion . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules . . Additionally, its unique structure makes it a useful tool in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-4-(methylamino)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with various biological molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropoxy-4-(methylamino)picolinonitrile can be compared with other similar compounds, such as 3-Hydroxy-4-substituted picolinonitriles . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications. The unique cyclopropoxy and methylamino groups in this compound confer distinct reactivity and functionality, making it a valuable compound for specific research and industrial applications.

Eigenschaften

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

3-cyclopropyloxy-4-(methylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3O/c1-12-8-4-5-13-9(6-11)10(8)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13)

InChI-Schlüssel

NEUJDIGNTFBJQA-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C(=NC=C1)C#N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.